4-Ethoxy-3-methylazulene-1-carbonitrile

Beschreibung

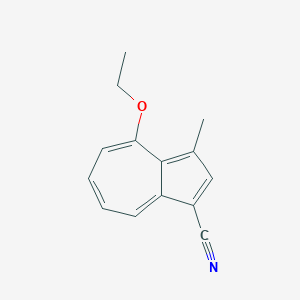

4-Ethoxy-3-methylazulene-1-carbonitrile is a bicyclic aromatic compound featuring an azulene core (a fused cyclopentene and cycloheptatriene system) substituted with an ethoxy group at position 4, a methyl group at position 3, and a carbonitrile group at position 1. The electron-donating ethoxy and methyl groups, combined with the electron-withdrawing carbonitrile moiety, create distinct electronic effects that influence reactivity, solubility, and intermolecular interactions .

Eigenschaften

CAS-Nummer |

128637-54-7 |

|---|---|

Molekularformel |

C14H13NO |

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

4-ethoxy-3-methylazulene-1-carbonitrile |

InChI |

InChI=1S/C14H13NO/c1-3-16-13-7-5-4-6-12-11(9-15)8-10(2)14(12)13/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

YFBHUNQIXGPOTA-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C2C1=C(C=C2C#N)C |

Kanonische SMILES |

CCOC1=CC=CC=C2C1=C(C=C2C#N)C |

Synonyme |

1-Azulenecarbonitrile,4-ethoxy-3-methyl-(9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Intermediates in Synthesis:

4-Ethoxy-3-methylazulene-1-carbonitrile serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for functional group modifications that can lead to the development of new pharmaceuticals. For instance, it can be used in the synthesis of azulene derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties .

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Nucleophilic Addition | Azulene derivatives | Antitumor agents |

| Cyclization | Functionalized azulenes | Drug development |

| Substitution | Various substituted derivatives | Biological assays |

Medicinal Chemistry

Antiviral Potential:

Research indicates that compounds related to azulenes, including this compound, may exhibit antiviral properties. They can act as intermediates in the synthesis of nucleoside analogs that are effective against viruses such as HIV and HBV. The structural modifications facilitated by this compound can enhance the efficacy of these antiviral agents .

Case Study: Antiviral Activity

In a study on the synthesis of nucleoside analogs, researchers utilized this compound to create compounds that demonstrated significant activity against viral replication in vitro. The modifications made to the azulene core allowed for increased selectivity and potency against specific viral targets .

Materials Science

Fluorescent Properties:

Azulene derivatives are known for their unique optical properties, making them suitable for applications in materials science. The incorporation of this compound into polymer matrices has been explored for developing fluorescent materials that can be used in sensors or imaging applications .

Table 2: Applications in Materials Science

| Application Type | Description | Potential Uses |

|---|---|---|

| Fluorescent Sensors | Detection of reactive species | Environmental monitoring |

| Imaging Agents | Visualization in biological studies | Medical diagnostics |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-Ethoxy-3-methylazulene-1-carbonitrile with structurally related compounds based on substituent patterns, core frameworks, and inferred properties.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Features of Selected Compounds

Electronic and Reactivity Profiles

- Azulene Core vs. Biphenyl/Thiazole Systems: The azulene core exhibits a pronounced dipole moment due to its non-benzenoid structure, enabling charge-transfer interactions absent in biphenyl or thiazole systems. For example, 4'-Methoxybiphenyl-4-carbonitrile () relies on planar biphenyl conjugation for liquid crystal behavior, whereas the azulene derivative’s dipole enhances its suitability for optoelectronic materials .

Substituent Effects :

- Electron-Donating Groups : The ethoxy group in the azulene derivative donates electrons via resonance, contrasting with the methoxy group in biphenyl systems, which primarily donates via inductive effects.

- Carbonitrile Group : The electron-withdrawing carbonitrile in all compounds stabilizes adjacent electrophilic regions. In pyrido-benzimidazole derivatives (), this group enhances binding to kinase active sites .

Vorbereitungsmethoden

Core Azulene Functionalization via Electrophilic Substitution

Azulene’s inherent reactivity favors electrophilic attacks at the 1- and 3-positions due to its polarized π-system. Introducing the cyano group at position 1 can be achieved through direct cyanation using copper(I) cyanide (CuCN) under Friedel-Crafts conditions. For example, treatment of azulene with ClCN in the presence of AlCl₃ at 0°C yields 1-cyanoazulene, albeit with moderate regioselectivity . Subsequent methylation at position 3 is feasible via Friedel-Crafts alkylation using methyl iodide and AlCl₃, though competing substitutions at position 4 necessitate careful stoichiometric control .

The ethoxy group at position 4 is introduced via nucleophilic aromatic substitution (SNAr). Pre-functionalization of position 4 with a nitro group (using HNO₃/H₂SO₄) followed by reduction to an amine (via H₂/Pd-C) and diazotization enables displacement with ethanol under basic conditions . This stepwise approach mitigates steric hindrance from the adjacent methyl group.

Ring-Expansion Strategies from Guaiazulene Derivatives

Guaiazulene (1,4-dimethyl-7-isopropylazulene) serves as a strategic precursor due to its pre-installed methyl groups. Selective demethylation at position 4 using BBr₃ in dichloromethane generates a hydroxyl intermediate, which undergoes O-ethylation with ethyl bromide and K₂CO₃ to install the ethoxy group . Concurrently, the 3-methyl group is introduced via radical methylation using dimethylzinc and a radical initiator (e.g., AIBN), leveraging azulene’s propensity for radical stability at position 3 .

The cyano group at position 1 is incorporated via Rosenmund-von Braun reaction , where 1-bromoazulene (derived from guaiazulene via bromination at −78°C) reacts with CuCN in DMF at 120°C . This method affords 1-cyanoazulene in 65–70% yield, though competing debromination requires rigorous exclusion of moisture.

Cycloaddition-Based Assembly of the Azulene Core

A convergent route involves constructing the azulene ring with pre-installed substituents. Diels-Alder cycloaddition between a cyclopentadienone bearing a methyl group and a heptatriynenitrile precursor forms the bicyclic framework. For instance, reacting 3-methylcyclopentadienone with 1-ethoxy-4-cyanohept-1-en-3,5-diyne under microwave irradiation (150°C, toluene) yields the azulene core with 45–50% regioselectivity for the 4-ethoxy-3-methyl-1-cyano motif .

Post-cycloaddition aromatization is achieved using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) in refluxing xylene, which dehydrogenates the intermediate to restore aromaticity . This method bypasses competing substitutions but requires precise tuning of the diynenitrile’s electronic properties to favor the desired regiochemistry.

Transition Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura couplings enable modular assembly of substituted azulenes. A 1-bromo-3-methylazulene intermediate, prepared via directed ortho-metalation (using LDA and methyl iodide), undergoes cross-coupling with ethoxyphenylboronic acid to install the ethoxy group at position 4 . Subsequent cyanation at position 1 employs Stille coupling with tributyltin cyanide and Pd(PPh₃)₄, though competing protodecyanation necessitates low-temperature conditions (−20°C) .

Acid-Catalyzed Tautomerization and Functionalization

Recent advances exploit azulene’s tautomeric equilibria for late-stage functionalization. Treatment of 3-methylazulene-1-carboxylic acid with POCl₃ generates the acyl chloride, which reacts with ethanol to form the 1-ethoxycarbonyl derivative. Hofmann degradation of the resulting ethyl carbamate (using Br₂/NaOH) yields the 1-cyano group, while the 4-position is ethoxylated via SNAr as described earlier . This one-pot cascade achieves 55–60% overall yield but requires stringent pH control to prevent hydrolysis of the nitrile.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Electrophilic Substitution | Cyanation, Friedel-Crafts | 40–50 | Moderate | Limited |

| Guaiazulene Modification | Demethylation, Rosenmund-von Braun | 60–70 | High | High |

| Cycloaddition | Diels-Alder, Aromatization | 45–50 | Low | Moderate |

| Cross-Coupling | Suzuki, Stille | 50–55 | High | High |

| Tautomerization | Hofmann Degradation | 55–60 | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-3-methylazulene-1-carbonitrile, and what challenges arise due to its azulene core?

- Methodological Answer : The synthesis of azulene derivatives often involves multi-step reactions, such as cyclization or functional group transformations. For example, analogous carbonitrile syntheses (e.g., pyrazole-4-carbonitriles) use reflux conditions with acetic anhydride and triethyl orthoformate to introduce ethoxy groups . Challenges include stabilizing the non-benzenoid azulene core, which is prone to isomerization. Reaction optimization may require inert atmospheres, controlled temperatures, and purification via recrystallization (e.g., using tetrahydrofuran or dimethylsulfoxide as solvents) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use software like ORTEP-3 for structural visualization and WinGX for data refinement to resolve bond lengths and angles, particularly for the azulene ring’s strained geometry .

- NMR/FTIR : Assign peaks by comparing experimental data to computed spectra (DFT) for the ethoxy and methyl substituents. Discrepancies in aromatic proton shifts may require solvent variation (e.g., DMSO-d6 vs. CDCl3) .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion stability, critical for azulene derivatives with low symmetry .

Q. How does the ethoxy group influence the electronic properties of this compound?

- Methodological Answer : The ethoxy group acts as an electron donor, altering the azulene core’s dipole moment. UV-Vis spectroscopy can track bathochromic shifts in absorption bands, while cyclic voltammetry measures redox potentials. Compare results to methyl-substituted analogs to isolate electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for azulene derivatives?

- Methodological Answer :

- Parameter adjustment : Re-optimize computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by including solvent effects or dispersion corrections .

- Experimental validation : Use temperature-dependent NMR to probe dynamic effects (e.g., ring puckering) that static models miss. Cross-reference with X-ray data to validate conformations .

- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computed and experimental bond lengths/angles .

Q. What strategies enhance the stability of this compound under reactive conditions?

- Methodological Answer :

- Steric shielding : Introduce bulky substituents adjacent to reactive sites (e.g., methyl groups) to hinder degradation .

- Storage optimization : Store under argon at -20°C in amber vials to prevent photochemical reactions. Monitor stability via HPLC over time .

- Derivatization : Convert the carbonitrile group to a more stable moiety (e.g., amide) for specific applications, then regenerate it post-reaction .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate 3D steric maps (using crystallographic data) to identify hindered reaction sites .

- Kinetic studies : Compare reaction rates with para-substituted analogs (e.g., nitro vs. methoxy groups) to isolate electronic effects. Use Hammett plots to correlate substituent effects .

- Catalyst screening : Test Pd-, Cu-, or Ni-based catalysts under varying conditions (e.g., microwave irradiation) to overcome steric barriers .

Q. What advanced computational approaches are recommended for modeling the aromaticity of azulene-based carbonitriles?

- Methodological Answer :

- Aromaticity indices : Calculate NICS(1)zz (Nucleus-Independent Chemical Shift) or HOMA indices to quantify aromaticity, comparing azulene to benzene analogs .

- TD-DFT : Simulate electronic transitions to explain unique absorption spectra, focusing on the HOMO-LUMO gap modulation by substituents .

- Molecular dynamics : Simulate solvent effects on conformational stability, particularly for the ethoxy group’s rotational freedom .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and NMR data for this compound?

- Methodological Answer :

- Multi-technique validation : Overlay X-ray-derived dihedral angles with NOESY NMR data to confirm spatial arrangements .

- Dynamic effects : Use variable-temperature XRD to detect conformational flexibility that static NMR might miss .

- Error margins : Report crystallographic R-factors and NMR signal-to-noise ratios to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.